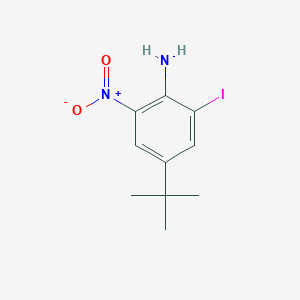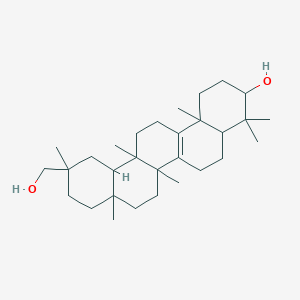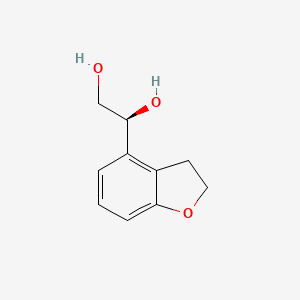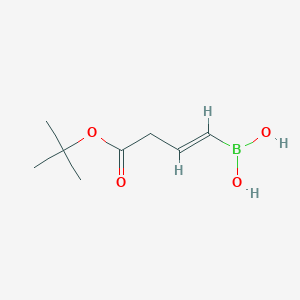
4-(Tert-butyl)-2-iodo-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Terc-butil)-2-yodo-6-nitroanilina es un compuesto orgánico caracterizado por la presencia de un grupo terc-butil, un átomo de yodo y un grupo nitro unido a un anillo de anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
-
Nitración de 4-(Terc-butil)-2-yodoanilina
Material de partida: 4-(Terc-butil)-2-yodoanilina
Reactivos: Ácido nítrico y ácido sulfúrico
Condiciones: La reacción de nitración se lleva a cabo típicamente a bajas temperaturas para controlar la velocidad de reacción y evitar la sobrenitración. La mezcla se agita y se enfría para mantener la temperatura deseada.
Procedimiento: El material de partida se disuelve en un disolvente adecuado, y la mezcla nitrante (ácido nítrico y ácido sulfúrico) se añade lentamente. La mezcla de reacción se agita durante un período específico, seguido de la extinción con agua y la extracción del producto.
-
Método alternativo - Halogenación y Nitración
Material de partida: 4-(Terc-butil)anilina
Reactivos: Yodo, ácido nítrico y ácido sulfúrico
Procedimiento: El material de partida se somete a halogenación con yodo en presencia de un catalizador, seguido de nitración utilizando una mezcla de ácido nítrico y ácido sulfúrico.
Métodos de producción industrial
La producción industrial de 4-(Terc-butil)-2-yodo-6-nitroanilina normalmente implica procesos de nitración a gran escala con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía, son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
-
Reacciones de sustitución
Reactivos: Agentes halogenantes, nucleófilos
Condiciones: Temperaturas suaves a moderadas, disolventes adecuados
Productos: Derivados de anilina sustituidos
-
Reacciones de reducción
Reactivos: Agentes reductores como el hidrógeno gaseoso, paladio sobre carbono (Pd/C)
Condiciones: Temperaturas y presiones elevadas
Productos: Derivados de anilina reducidos, como 4-(Terc-butil)-2-amino-6-nitroanilina
-
Reacciones de oxidación
Reactivos: Agentes oxidantes como el permanganato de potasio, el trióxido de cromo
Condiciones: Condiciones ácidas o básicas
Productos: Derivados oxidados, como compuestos nitroso o nitro
Reactivos y condiciones comunes
Halogenación: Yodo, bromo, cloro en presencia de catalizadores
Nitración: Ácido nítrico, ácido sulfúrico
Reducción: Hidrógeno gaseoso, catalizadores metálicos (Pd/C, níquel de Raney)
Oxidación: Permanganato de potasio, trióxido de cromo
Aplicaciones Científicas De Investigación
Química
Síntesis de moléculas complejas: 4-(Terc-butil)-2-yodo-6-nitroanilina sirve como bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Catálisis: Se utiliza en procesos catalíticos para facilitar diversas transformaciones orgánicas.
Biología
Estudios bioquímicos: El compuesto se utiliza en ensayos bioquímicos para estudiar las interacciones enzimáticas y los mecanismos de inhibición.
Medicina
Desarrollo de fármacos: Se investiga su potencial como precursor en la síntesis de nuevos agentes terapéuticos, particularmente en oncología e investigación antimicrobiana.
Industria
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y tintes, debido a sus propiedades electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(Terc-butil)-2-yodo-6-nitroanilina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo nitro puede participar en reacciones redox, mientras que el átomo de yodo puede facilitar las interacciones de enlace halógeno. Estas interacciones pueden modular la actividad de las vías biológicas, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
4-(Terc-butil)-2-yodoanilina: Carece del grupo nitro, lo que resulta en diferente reactividad y aplicaciones.
4-(Terc-butil)-2-nitroanilina: Carece del átomo de yodo, lo que afecta a sus capacidades de enlace halógeno.
2-Yodo-6-nitroanilina: Carece del grupo terc-butil, lo que influye en sus propiedades estéricas y electrónicas.
Singularidad
4-(Terc-butil)-2-yodo-6-nitroanilina es única debido a la combinación del grupo terc-butil, el átomo de yodo y el grupo nitro en el anillo de anilina
Propiedades
Fórmula molecular |
C10H13IN2O2 |
|---|---|
Peso molecular |
320.13 g/mol |
Nombre IUPAC |
4-tert-butyl-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 |
Clave InChI |
JVXLINFPAWXZPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B12100342.png)







![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)

![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
